molecular formula C10H10O3 B174666 Methyl 2,3-dihydrobenzofuran-7-carboxylate CAS No. 133844-95-8

Methyl 2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B174666
CAS No.: 133844-95-8
M. Wt: 178.18 g/mol
InChI Key: MBXNKSQLUHOUMQ-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Scientific Research Applications

Methyl 2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:

Future Directions

Benzofuran and its derivatives, including “Methyl 2,3-dihydrobenzofuran-7-carboxylate”, are gaining attention in the field of drug discovery due to their wide array of biological activities . They are being explored as potential therapeutic agents for various diseases . Future research will likely focus on further understanding the biological activities of these compounds and developing efficient synthetic strategies for their preparation .

Chemical Reactions Analysis

Methyl 2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 2,3-dihydrobenzofuran-7-carboxylate can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

methyl 2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXNKSQLUHOUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567698
Record name Methyl 2,3-dihydro-1-benzofuran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133844-95-8
Record name Methyl 2,3-dihydro-1-benzofuran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl benzofuran-7-carboxylate (12 g, 68 mmol) was hydrogenated at 60 psi over 10% Pd/C (2 g) in acetic acid (60 ml) for 18 hr. The mixture was filtered, and the filtrate was concentrated in vacuo to give a pale green oil (12 g, 100%),
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 0.2 g (1.22 mmol) of 7-dihydrobenzofuran carboxylic acid, 0.13 g (1.22 mmol) of benzyl alcohol, 0.3 g (2.44 mmol) of DMAP and 0.46 g (2.44 mmol) of 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride in 5 mL of CH2Cl2 was stirred at rt for 12 h. The reaction mixture was partitioned between CH2Cl2 and water and the pH was adjusted to pH=1 with 1N HCl solution. The reaction mixture was extracted with CH2Cl2 and the combined organic fraction was dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes: ethyl acetate, 6:1) to give 0.31 g of the title compound.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2,3-Dihydrobenzofuran-7-carboxylic acid (8 g, 48.7 mmol) was dissolved in methanol (39.6 mL, 975 mmol) and concentrated sulfuric acid (2.6 mL, 48.7 mmol) was slowly added. The mixture was refluxed at 80° C. for 17 h. The solvent was evaporated and the residue was dissolved in ethyl acetate and washed with brine. The organic layer was evaporated to give the title compound as a beige solid. Yield: 8.6 g (99%). HPLC purity 93%, RT=1.72 min (System A; 10-97% MeCN over 3 min); 96%, RT=1.67 min (System B; 10-97% MeCN over 3 min). MS (ESI+) for C10H10O3 m/z 179 (M+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
39.6 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: How does chlorosulfonic acid react differently with methyl 2,3-dihydrobenzofuran-7-carboxylate compared to methyl 3-allylsalicylate?

A1: According to the research, chlorosulfonic acid reacts with this compound to produce the 5-chlorosulfonyl derivative []. This derivative was identified by converting it to its 5-(4-methylpiperazin-1-yl)sulfonyl derivative []. In contrast, methyl 3-allylsalicylate reacts with chlorosulfonic acid to yield methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide, which was identified as its 6-(4-methylpiperazin-1-yl)sulfonyl derivative []. Interestingly, the aromatic δ-sultones, anticipated to be produced from this compound, were not detected []. This difference in reaction products highlights how subtle changes in the starting material structure can lead to significant variations in the reaction outcome when reacting with chlorosulfonic acid.

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